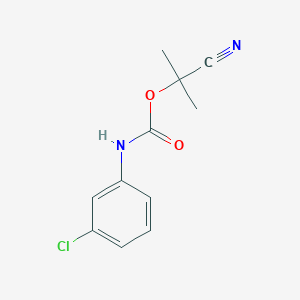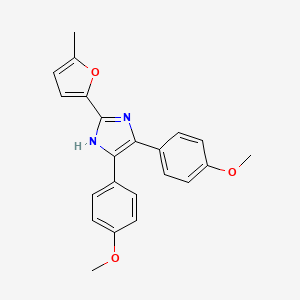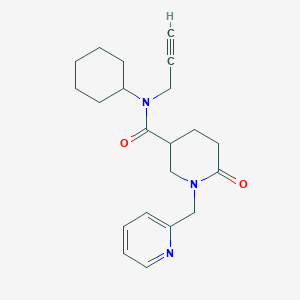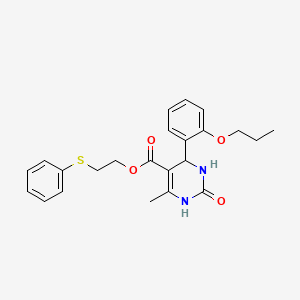![molecular formula C18H29NO2 B3854436 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine](/img/structure/B3854436.png)
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine
描述
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine is an organic compound with the molecular formula C18H29NO2 It is characterized by a morpholine ring attached to a hexyl chain, which is further substituted with a 2,5-dimethylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Preparation of 6-bromohexyl-2,5-dimethylphenyl ether: This intermediate can be synthesized by reacting 2,5-dimethylphenol with 6-bromohexanol in the presence of a base such as potassium carbonate.
Nucleophilic substitution: The 6-bromohexyl-2,5-dimethylphenyl ether is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-[6-(2,4-dimethylphenoxy)hexyl]morpholine
- 4-[6-(2,6-dimethylphenoxy)hexyl]morpholine
Comparison
Compared to its analogs, 4-[6-(2,5-dimethylphenoxy)hexyl]morpholine is unique due to the specific positioning of the methyl groups on the phenoxy ring. This positioning can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
4-[6-(2,5-dimethylphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-16-7-8-17(2)18(15-16)21-12-6-4-3-5-9-19-10-13-20-14-11-19/h7-8,15H,3-6,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBCXXXHWHUKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-methylphenyl)-4-oxo-4-[2-(4-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3854363.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-chloro-4-nitrobenzamide](/img/structure/B3854375.png)
![4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B3854379.png)
![N'-[4-(dipropylamino)benzylidene]-3-nitrobenzohydrazide](/img/structure/B3854381.png)
![(Z)-4-[4-(2,4-dinitroanilino)anilino]-4-oxobut-2-enoic acid](/img/structure/B3854389.png)
![1-[4-(3-methylbutoxy)benzoyl]proline](/img/structure/B3854394.png)

![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854406.png)
![N-{2-[2-(8-hydroxy-5,7-dimethyl-2-quinolinyl)vinyl]phenyl}acetamide](/img/structure/B3854410.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide](/img/structure/B3854428.png)
![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B3854452.png)
